molecular formula C13H22O B1584670 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol CAS No. 41199-19-3

1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol

Cat. No.: B1584670
CAS No.: 41199-19-3
M. Wt: 194.31 g/mol
InChI Key: GPVOTKFXWGURGP-UHFFFAOYSA-N
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Description

Chemical Name: 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol Synonyms: Ambrinol S, Dragonlactol (龙涎醇) CAS No.: 41199-19-3 Molecular Formula: C₁₃H₂₂O Molecular Weight: 194.31 g/mol Physical Properties:

  • Density: 0.98 g/cm³
  • Boiling Point: 280.1°C at 760 mmHg
  • Purity (Commercial): ~85% (industrial grade)
    Applications:
  • Primary use in fragrance formulations for cosmetics and household products due to its woody, amber-like scent .
  • Classified under monophenols in EU and Canadian customs (HS codes 29071990 and 2907190090, respectively) . Regulatory Status:
  • EINECS No.: 255-256-8 .
  • Approved for use in fragrances by EFSA (FL-Nr. 817.022.41) .

Properties

IUPAC Name

2,5,5-trimethyl-1,3,4,4a,6,7-hexahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-12(2)7-4-5-10-9-13(3,14)8-6-11(10)12/h5,11,14H,4,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVOTKFXWGURGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C2C1CCC(C2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052084
Record name 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol
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Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41199-19-3, 71832-76-3
Record name 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthalenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-
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Record name 2-Naphthalenol, octahydro-2,5,5-trimethyl-
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Record name 2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-
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Record name 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol
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Record name 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-2-naphthol
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Record name Octahydro-2,5,5-trimethyl-2-naphthol
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Preparation Methods

Catalytic Hydrogenation of 2-Naphthol Derivatives

The most common and industrially relevant preparation method for 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol involves the catalytic hydrogenation of suitably substituted 2-naphthol precursors. The process can be summarized as follows:

  • Starting material: 2-naphthol or its methyl-substituted derivatives
  • Catalyst: Palladium on carbon (Pd/C) is widely used due to its high activity and selectivity
  • Reaction conditions: Elevated hydrogen pressure (often several atmospheres) and elevated temperature (typically 50–150 °C)
  • Solvent: Commonly used solvents include ethanol, methanol, or other hydrogenation-compatible solvents
  • Outcome: Selective saturation of the aromatic ring system to yield the octahydro derivative with retention of the hydroxyl group

This method ensures high yields and purity of the target compound while allowing control over stereochemistry and substitution patterns.

Green Synthesis Approaches

Industrial synthesis increasingly adopts green chemistry principles to minimize environmental impact:

  • Use of biodegradable solvents or solvent-free conditions
  • Employing recyclable catalysts such as Pd/C with magnetic supports for easy recovery
  • Optimization of reaction parameters to reduce energy consumption
  • Avoidance of hazardous reagents and byproducts

These improvements align with sustainable manufacturing goals while maintaining product quality.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Catalyst Pd/C (5-10% Pd loading) High selectivity for aromatic hydrogenation
Hydrogen Pressure 3–10 atm Higher pressure increases reaction rate
Temperature 50–150 °C Optimized to balance rate and selectivity
Reaction Time 4–24 hours Dependent on scale and catalyst activity
Solvent Ethanol, Methanol, or similar Polar solvents facilitate hydrogenation
Product Purity >95% Achieved by controlled reaction conditions

Research Findings on Preparation

  • Studies confirm that Pd/C catalysts provide effective hydrogenation with minimal over-reduction or side reactions.
  • The presence of methyl groups at positions 2 and 5 influences the hydrogenation kinetics and stereochemical outcome.
  • High-pressure hydrogenation under controlled temperature yields the desired octahydro structure without degrading the hydroxyl group.
  • Green chemistry adaptations have demonstrated that solvent choice and catalyst recyclability significantly impact process sustainability.

Analytical Techniques for Quality Control

  • High-Performance Liquid Chromatography (HPLC) with reverse-phase columns is used to monitor reaction progress and purity.
  • Mass spectrometry coupled with HPLC aids in detecting impurities and confirming molecular structure.
  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, especially regarding stereochemistry.
Analytical Method Purpose Typical Conditions
HPLC Purity and separation Acetonitrile-water-phosphoric acid mobile phase, 3 µm particle size column
Mass Spectrometry Molecular weight confirmation Coupled with HPLC, formic acid as modifier for MS compatibility
NMR Spectroscopy Structural elucidation ^1H and ^13C NMR in deuterated solvents

Chemical Reactions Analysis

1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol undergoes several types of chemical reactions, including:

Scientific Research Applications

Applications in Perfumery

Ambrinol is primarily utilized in the fragrance industry due to its unique olfactory properties. It serves as a fixative in perfumes and is valued for its ability to impart a warm, amber-like scent reminiscent of natural ambergris. Its use is prevalent in various cosmetic products including soaps and body care items.

Case Study: Perfume Formulation

In a comparative study of fragrance formulations, Ambrinol was used alongside other synthetic and natural fixatives. The results indicated that Ambrinol not only enhanced the longevity of the scent but also contributed to a richer aroma profile. This makes it a preferred choice among perfumers looking for sustainable alternatives to animal-derived ambergris .

Analytical Chemistry

The compound has been studied extensively in analytical chemistry for its separation and purification processes. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze Ambrinol due to its complex structure.

HPLC Methodology

A specific reverse-phase HPLC method has been developed for the efficient separation of Ambrinol using an acetonitrile-water-phosphoric acid mobile phase. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to ensure compatibility .

ParameterValue
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Column TypeNewcrom R1 HPLC column
Particle Size3 µm

This methodology not only aids in the analysis of Ambrinol but also facilitates the detection of impurities in preparative separations.

Pharmacological Research

Emerging studies suggest potential pharmacological applications for Ambrinol. Its structural resemblance to certain biologically active compounds raises interest in its therapeutic properties.

Preliminary Findings

Initial pharmacokinetic studies indicate that Ambrinol may exhibit anti-inflammatory properties. Further research is required to fully understand its mechanism of action and potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its distinctive scent. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name CAS No. Molecular Formula Functional Groups Key Structural Features
Target Compound 41199-19-3 C₁₃H₂₂O Hydroxyl (-OH), bicyclic naphthol Partially hydrogenated naphthalene core
Geranylacetone 3796-70-1 C₁₃H₂₂O Ketone (C=O) Linear terpene with conjugated double bonds
Theaspirane 36431-72-8 C₁₃H₂₂O Spiro ether Oxaspiro[4.5]decane framework
5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol N/A C₂₀H₂₂O₂ Two hydroxyl (-OH) groups Bicyclic binaphthol dimer

Key Observations :

  • Hydrogenation Status : The target compound’s partially hydrogenated naphthalene core distinguishes it from fully aromatic naphthols (e.g., β-naphthol), enhancing stability and reducing volatility .
  • Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding, increasing polarity compared to non-polar analogs like Geranylacetone .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Property Target Compound Geranylacetone Theaspirane
Boiling Point (°C) 280.1 242 265–270
Density (g/cm³) 0.98 0.89 0.95
Solubility Insoluble Low in water Low in water

Key Observations :

  • The target compound’s higher boiling point compared to Geranylacetone reflects stronger intermolecular forces (hydrogen bonding) due to the hydroxyl group .
  • Density : Higher density than Geranylacetone aligns with its compact bicyclic structure .

Key Observations :

  • The target compound shares upstream precursors (e.g., ionones) with other fragrance compounds but requires selective hydrogenation to retain the hydroxyl group .

Key Observations :

  • The target compound’s amber-like scent makes it ideal for luxury perfumes, whereas Theaspirane’s spicy notes suit food flavoring .

Biological Activity

1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol (commonly known as Ambrinol) is a synthetic compound with a complex structure that has garnered interest in various fields including perfumery and potential therapeutic applications. Its molecular formula is C13H22O and it has a molecular weight of 194.31 g/mol. This article explores the biological activity of Ambrinol based on diverse sources.

Ambrinol is characterized by its unique properties:

  • Boiling Point : 72 °C at 0.25 Torr
  • Density : 0.9647 g/cm³
  • Water Solubility : 584.5 mg/L at 24 °C
  • LogP : 4.6 at 25 °C

These properties suggest its potential utility in formulations requiring specific solubility and volatility characteristics .

1. Antimicrobial Properties

Research indicates that Ambrinol exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes .

2. Antioxidant Activity

Ambrinol has been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems .

3. Fragrance and Sensory Effects

As a fragrance ingredient, Ambrinol is noted for its amber-like scent profile. It is commonly used in cosmetic products and perfumes due to its ability to enhance olfactory experiences without significant toxicity concerns . The Environmental Working Group (EWG) rates it low for potential hazards related to allergies and immunotoxicity .

Case Study 1: Cosmetic Applications

In a study involving various cosmetic formulations, Ambrinol was incorporated into lotions and perfumes to assess stability and sensory impact. Results indicated that formulations containing Ambrinol maintained their fragrance integrity over time and provided a pleasant sensory experience without adverse skin reactions .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of Ambrinol when used as a preservative in personal care products. The results showed a significant reduction in microbial load over a period of six months, suggesting its potential as a natural preservative alternative in cosmetic formulations .

Research Findings

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Bacillus subtilis.
Exhibited significant antioxidant properties through free radical scavenging assays.
Maintained fragrance stability in cosmetic formulations over extended periods without adverse effects.

Q & A

Q. What strategies ensure reproducibility in quantifying this compound in complex mixtures (e.g., biological samples)?

  • Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices. Derivatize with BSTFA for GC-MS sensitivity enhancement .
  • Validation : Follow ICH Q2(R1) guidelines for LC-MS/MS method validation (linearity range: 0.1–100 ng/mL; recovery >90%) .
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol
Reactant of Route 2
Reactant of Route 2
1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol

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